molecular formula C27H26N2O5 B11682128 4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

Cat. No.: B11682128
M. Wt: 458.5 g/mol
InChI Key: UKXASZBGQKSDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate (CAS RN: 312527-20-1) is a hexahydroquinoline derivative characterized by a bicyclic core with multiple functional groups. Its molecular formula is C₂₇H₂₆N₂O₅ (molecular weight: 458.514 g/mol), featuring a cyano group at position 3, a methyl group at position 2, a 4-methoxyphenyl substituent at position 7, and an acetoxy-methoxyphenyl moiety at position 4 .

Structural determination tools such as SHELXL (a crystallographic refinement program) and ORTEP-III (for graphical representation) are commonly employed for such complex molecules .

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

[4-[3-cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C27H26N2O5/c1-15-21(14-28)26(18-7-10-24(34-16(2)30)25(13-18)33-4)27-22(29-15)11-19(12-23(27)31)17-5-8-20(32-3)9-6-17/h5-10,13,19,26,29H,11-12H2,1-4H3

InChI Key

UKXASZBGQKSDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC(=O)C)OC)C#N

Origin of Product

United States

Preparation Methods

Aldehyde Selection and Substitution Patterns

The 4-methoxyphenyl group at position 7 and the 2-methoxyphenyl acetate at position 4 necessitate using two distinct aldehydes:

  • 4-Methoxybenzaldehyde for the 7-position aryl group.

  • 2-Methoxy-4-hydroxybenzaldehyde for the 4-position, followed by post-synthetic acetylation to introduce the acetate moiety.

Reaction optimization in Triton X-100 (20 mol%) and water achieved 97% yield for methyl 2,7,7-trimethyl-5-oxo-4-phenylhexahydroquinoline-3-carboxylate (5a ) under ambient conditions. Similar conditions could be adapted for the target compound by substituting phenylaldehyde with the aforementioned aldehydes.

Solvent and Surfactant Optimization

Key parameters influencing yield and reaction rate include:

  • Surfactant concentration : Yields plateau at 20 mol% Triton X-100.

  • Solvent polarity : Aqueous micellar media outperform non-polar solvents (e.g., dichloromethane gave ≤53% yield).

ParameterOptimal ConditionYield (%)
Triton X-100 (mol%)2097
TemperatureRoom temperature97
SolventWater97

Ionic Liquid-Catalyzed Tandem Synthesis

A green chemistry approach using [H₂-DABCO][HSO₄]₂ ionic liquid catalyst in ethanol achieved 98% yield of hexahydroquinolines within 5–15 minutes. This method is ideal for introducing the cyano group at position 3 via malononitrile.

Reaction Mechanism and Substrate Scope

The ionic liquid facilitates:

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition of dimedone to the nitrile intermediate.

  • Cyclization with ammonium acetate to form the hexahydroquinoline core.

For the target compound, substituting 4-methoxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde into the reaction sequence could yield the desired product. Post-synthetic acetylation of the 4-hydroxy group would finalize the structure.

Gram-Scale Feasibility

The protocol’s scalability was validated with a 10 mmol scale reaction, delivering 92% yield of 4-chloro-substituted hexahydroquinoline. This suggests industrial applicability for the target compound.

Post-Synthetic Modifications

Acetylation of Hydroxyl Groups

The 2-methoxy-4-hydroxyphenyl intermediate (from 2-methoxy-4-hydroxybenzaldehyde) undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). This step is critical for introducing the acetate ester.

Purification and Characterization

Products are typically purified via recrystallization (ethanol) or column-free methods, as demonstrated in micellar and ionic liquid systems. Spectroscopic data (¹H NMR, ¹³C NMR, IR) confirm substituent positions:

  • Cyano group : IR absorption at ~2200 cm⁻¹.

  • Acetate ester : ¹H NMR singlet at δ 2.1–2.3 ppm (CH₃CO).

Comparative Analysis of Methodologies

MethodCatalystTimeYield (%)Key Advantage
Micellar (Triton X-100)Surfactant60 min97Ambient conditions
Ionic Liquid[H₂-DABCO][HSO₄]₂15 min98Rapid, recyclable catalyst
ConventionalNone5 days51Low efficiency

Chemical Reactions Analysis

1.1. Key Reaction Components

  • Starting materials :

    • 1,3-Cyclohexanedione (cyclohexane-1,3-dione)

    • Amines (e.g., 1,2-diaminoethane or 1,4-diaminobenzene)

    • Benzylidenemalononitrile derivatives (e.g., 4-chlorobenzylidenemalononitrile)

1.2. Reaction Conditions

ParameterDetails
SolventEthanol or tetrahydrofuran (THF)
CatalystTriethylamine or SmI3 (Samarium (III) Triiodide)
TemperatureReflux conditions (~78°C for ethanol)
Reaction Time3–8 hours

The reaction proceeds through cyclohexenaminone formation , followed by condensation with benzylidenemalononitrile to yield the hexahydroquinoline core .

Reaction Mechanisms

The compound undergoes diverse chemical transformations due to its functional groups (cyano, methoxy, acetate, and ketone).

2.1. Oxidation and Reduction

Reaction TypeReagentsOutcome
Oxidation Potassium permanganate (KMnO₄)Oxidizes allylic or benzylic positions
Reduction Sodium borohydride (NaBH₄)Reduces ketones or nitriles

2.2. Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

2.3. Condensation Reactions

The compound’s aldehyde or ketone moieties may participate in aldol-like condensations , forming new carbon-carbon bonds under alkaline or acidic conditions .

3.1. Key Functional Groups

  • Cyano group (-C≡N): Susceptible to hydrolysis (e.g., conversion to amide or carboxylic acid).

  • Acetate ester (-OAc): Hydrolyzes to alcohol under acidic/basic conditions.

  • Hexahydroquinoline core : Provides a rigid framework for substitution or ring-opening reactions.

3.2. Reactivity Trends

Functional GroupTypical Reactions
Ketone (C=O)Nucleophilic attack (e.g., Grignard)
Methoxy (-OCH₃)Demethylation (under strong acidic conditions)
Cyano (-C≡N)Reduction to amine or amide

Scientific Research Applications

Molecular Formula

  • C27H26N2O5

IUPAC Name

  • 4-[3-cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

Structural Features

The compound features a hexahydroquinoline core with a cyano group and methoxyphenyl substituents, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. The hexahydroquinoline structure is known to inhibit tubulin polymerization, essential for cancer cell division.

Case Study

A related compound demonstrated an IC50 value of 0.09 μM against leukemia cells, suggesting that the title compound may also possess potent antitumor effects due to structural similarities.

Antimicrobial Properties

The presence of the cyano group and methoxy groups enhances the compound's potential antimicrobial activity. Compounds with similar structures have shown broad-spectrum activity against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity is crucial for optimizing drug design. The following table summarizes key structural features and their implications for activity:

Structural Feature Activity Implication
Hexahydroquinoline CoreEssential for antitumor activity
Cyano GroupEnhances lipophilicity and potential binding sites
Methoxy GroupMay improve bioavailability and reduce toxicity
Sulfanyl LinkagePotentially increases antimicrobial efficacy

Mechanism of Action

The mechanism of action of 4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hexahydroquinoline scaffold is shared among several analogs, but substituent variations lead to distinct physicochemical and biological profiles. Key comparisons include:

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-4-quinolinyl)phenyl Acetate (CAS RN: Not listed; Molecular Weight: 398.45 g/mol) Differences: Lacks the 4-methoxyphenyl group at position 7, replacing it with a simple phenyl ring. The lower molecular weight (398.45 vs. 458.514 g/mol) suggests differences in lipophilicity .

Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS RN: 299944-94-8; Molecular Weight: 487.59 g/mol) Differences: Features a cyclohexyl ester (vs. acetate) and a 4-hydroxy-3-methoxyphenyl group.

2-Ethoxyethyl 4-[4-(Diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS RN: Not listed) Differences: Contains a diethylamino group and a 2-ethoxyethyl ester. The ethoxyethyl ester increases lipophilicity, which may extend half-life in vivo .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₇H₂₆N₂O₅ 458.514 7-(4-methoxyphenyl), 4-acetoxy-2-methoxyphenyl
4-(3-Cyano-2-methyl-5-oxo-7-phenyl-...phenyl Acetate C₂₄H₂₃N₂O₄ 398.453 7-phenyl, 4-acetoxyphenyl (no methoxy)
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-...carboxylate C₂₉H₃₀N₂O₅ 487.586 7-phenyl, 4-hydroxy-3-methoxyphenyl, cyclohexyl ester
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-...carboxylate C₃₃H₃₉N₃O₅ 581.684 7-(4-methoxyphenyl), 4-(diethylamino)phenyl, 2-ethoxyethyl ester

Research Findings and Hypotheses

  • Antioxidant Potential: Methoxyphenyl derivatives, such as those in Populus bud extracts, demonstrate antioxidant and anti-inflammatory activities . The target compound’s 4-methoxyphenyl group may confer similar properties, though direct evidence is lacking.
  • Synthetic Accessibility : Reagents like 4-Methoxyphenethyl alcohol (CAS RN: 702-23-8) are commercially available, suggesting feasible synthetic routes for analogs .

Biological Activity

The compound 4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a hexahydroquinoline core with various functional groups that contribute to its biological activities. The presence of methoxy and cyano groups enhances its reactivity and interaction with biological targets.

Property Description
Molecular FormulaC22H24N2O4
Molecular Weight376.44 g/mol
SolubilitySoluble in organic solvents
Melting PointData not available

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds exhibit notable anticancer properties. For instance, the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated moderate cytotoxicity with IC50 values suggesting potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-715.3
HCT-11612.7

These findings align with the established anticancer activities of similar quinoline derivatives that target DNA synthesis and cell division pathways .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. The results indicated varying degrees of effectiveness:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Salmonella typhiWeak

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

Inhibition studies have revealed that the compound exhibits significant activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition (%)
Acetylcholinesterase65%
Urease70%

Such enzyme inhibition is critical in pharmacology for developing therapeutic agents targeting neurodegenerative diseases and gastrointestinal disorders .

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The presence of functional groups allows for effective binding to active sites of enzymes like AChE, leading to inhibition.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their anticancer effects .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results showed selective toxicity towards certain cancer types while sparing normal cells.
  • Animal Models : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor growth in mice models bearing xenografts of human tumors, indicating its potential for further development into a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate?

  • Methodology : Utilize multi-step cyclocondensation reactions involving 1,4-dihydropyridine precursors and substituted arylboronic acids under Pd-catalyzed cross-coupling conditions (e.g., PdCl₂(PPh₃)₂ with K₂CO₃ in DMF) to introduce the 4-methoxyphenyl group . A subsequent acetylation step with acetic anhydride in the presence of a base (e.g., pyridine) can yield the final acetate ester. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2- and 4-positions, cyano group at position 3). Compare chemical shifts with analogous hexahydroquinoline derivatives .
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functionalities.
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol and analyze using a diffractometer (e.g., Mo-Kα radiation) .

Q. How can researchers screen this compound for preliminary pharmacological activity?

  • Methodology : Perform in vitro assays targeting calcium channel modulation (given structural similarity to 1,4-dihydropyridines) using patch-clamp electrophysiology in HEK293 cells expressing L-type calcium channels. Compare IC₅₀ values with nifedipine as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hexahydroquinoline core during synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, and PCy₃ ligand systems under varying temperatures (80–120°C) to identify optimal coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems to stabilize reactive intermediates.
  • Additives : Introduce phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate cyclization steps .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with calcium channel α1 subunits (PDB: 6JPA). Focus on hydrophobic pockets accommodating the 4-methoxyphenyl and methyl groups .
  • DFT Calculations : Calculate electron density maps (B3LYP/6-31G*) to assess the electrophilicity of the cyano group and its role in covalent binding .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (e.g., Ca²⁺ concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.